Benzyltriphenylphosphonium
Overview
Description
Benzyltriphenylphosphonium is an organic compound with the chemical formula C₂₅H₂₂P. It is a phosphonium salt that is commonly used in organic synthesis, particularly in the Wittig reaction, which is a method for converting aldehydes and ketones into alkenes. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Mechanism of Action
Target of Action
Benzyl(triphenyl)phosphanium, also known as Benzyltriphenylphosphonium, primarily targets the carbonyl group of aldehydes or ketones . The carbonyl carbon atom in these groups carries a partial positive charge, making it susceptible to nucleophilic attack .
Mode of Action
This compound acts as a Wittig reagent , which is a type of phosphorus ylide . The compound interacts with its targets (aldehydes or ketones) through a series of steps:
- The nucleophilic carbon of the phosphorus ylide attaches to the electrophilic carbon of the carbonyl group .
- The electrons from the carbon-oxygen pi bond form a sigma bond with the positively charged phosphorous atom, generating a cyclic intermediate known as an oxaphosphetane .
- This oxaphosphetane then decomposes to form the final product, an alkene, and triphenylphosphine oxide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wittig reaction , a method for alkene synthesis . The compound’s interaction with aldehydes or ketones results in the formation of substituted alkenes . This reaction is particularly useful in organic synthesis due to its ability to form carbon-carbon bonds .
Pharmacokinetics
It’s important to note that the compound is considered hazardous and can cause serious health effects if swallowed or inhaled .
Result of Action
The primary result of this compound’s action is the formation of substituted alkenes . This occurs through the Wittig reaction, where the compound interacts with aldehydes or ketones . The reaction is highly valuable in organic synthesis for the preparation of alkenes .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound should be used only in well-ventilated areas or outdoors due to its hazardous nature . Additionally, it’s very toxic to aquatic life, indicating that its release into the environment should be avoided .
Biochemical Analysis
Biochemical Properties
Benzyl(triphenyl)phosphanium is primarily used as a Wittig reagent in organic synthesis . The Wittig reaction is a chemical reaction between an aldehyde or ketone and a phosphonium ylide, such as Benzyl(triphenyl)phosphanium, in the presence of a base to provide two compounds: an alkene and phosphine oxide
Cellular Effects
It is known that the compound is used in the synthesis of crosslinked polymers with a benzyl(triphenyl)phosphanium ionic liquid moiety . These polymers have been applied to catalyze the aza-Michael additions and have shown high activity and stability .
Molecular Mechanism
The molecular mechanism of Benzyl(triphenyl)phosphanium primarily involves its role in the Wittig reaction . In this reaction, Benzyl(triphenyl)phosphanium acts as a phosphonium ylide, reacting with an aldehyde or ketone to form an alkene and phosphine oxide
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltriphenylphosphonium can be synthesized through the reaction of triphenylphosphine with benzyl halides. One common method involves the use of benzyl bromide and triphenylphosphine in the presence of a solvent such as tetrahydrofuran (THF). The reaction is typically carried out at elevated temperatures, around 60°C, for about 30 minutes under microwave irradiation to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Industrial methods may also involve the use of different solvents and catalysts to improve the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions: Benzyltriphenylphosphonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions to form phosphines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride.
Substitution: In the Wittig reaction, it reacts with aldehydes or ketones in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Alkenes (e.g., trans-9-styrylanthracene in the Wittig reaction).
Scientific Research Applications
Benzyltriphenylphosphonium has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: It is used in the synthesis of biologically active compounds and natural products.
Comparison with Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in similar reactions but lacks the benzyl group.
Benzyltriphenylphosphonium chloride: A closely related compound with similar reactivity but different counterions.
Phosphonium ylides: A broader class of compounds that include various substituents on the phosphonium center.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity in the Wittig reaction. Its stability and ease of handling make it a preferred reagent in many synthetic applications. The presence of the benzyl group also allows for additional functionalization and reactivity compared to other phosphonium salts .
Properties
IUPAC Name |
benzyl(triphenyl)phosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQRPLGZFADFGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166441 | |
Record name | Benzyltriphenylphosphonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15853-35-7 | |
Record name | Triphenyl(phenylmethyl)phosphonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15853-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyltriphenylphosphonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015853357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyltriphenylphosphonium | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167253 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyltriphenylphosphonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyltriphenylphosphonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Benzyltriphenylphosphonium Chloride?
A1: The molecular formula of this compound Chloride is C25H22ClP, and its molecular weight is 388.87 g/mol.
Q2: Are there any crystallographic studies available for this compound salts?
A2: Yes, the crystal and molecular structure of this compound Iodide has been determined. It crystallizes in the P21/c space group. [] This, along with other structural data of various BTPP salts, reveals a consistent "face" orientation of the anion with respect to the tetrahedral phosphonium center. []
Q3: Is this compound Chloride stable under ambient conditions?
A3: While specific stability data for this compound Chloride under ambient conditions is not provided in the provided research, many BTPP salts, including the chloride, are known to be bench-stable and can be stored for extended periods without significant degradation.
Q4: In what solvents are this compound salts typically soluble?
A4: this compound salts exhibit solubility in a range of organic solvents, including acetonitrile, chloroform, dichloromethane, carbon tetrachloride, ether, and hexane. The specific solubility can vary depending on the counterion present. [, , ]
Q5: What is the role of this compound salts in the Wittig reaction?
A5: this compound salts serve as precursors to benzylidenetriphenylphosphorane, a commonly used ylide in the Wittig reaction. This reaction facilitates the formation of alkenes from aldehydes or ketones. [, , ]
Q6: How does the substituent on the benzaldehyde affect the stereochemistry of the alkene product in the Wittig reaction with nitro-benzyltriphenylphosphonium salt?
A6: Research shows that electron-donating substituents on the benzaldehyde favor the E-isomer of the stilbene product, while electron-withdrawing substituents favor the Z-isomer. []
Q7: Can this compound salts be used as phase-transfer catalysts?
A7: Yes, this compound salts, particularly the chloride and bromide salts, have demonstrated efficacy as phase-transfer catalysts. For instance, they have been successfully employed in the synthesis of N,N-Diethylaniline and stilbene. [, ]
Q8: What other reactions can this compound salts catalyze?
A8: Apart from the Wittig reaction, BTPP salts catalyze various transformations, including: * Thioacetalization of carbonyl compounds: this compound Tribromide efficiently catalyzes the protection of carbonyl compounds as dithioacetals under mild conditions. [, ] * Tetrahydropyranylation of alcohols: BTPP Tribromide facilitates the protection of alcohols as tetrahydropyranyl ethers using dihydropyran. [] * Oxidation reactions: BTPP salts, when combined with appropriate oxidants like peroxodisulfate or chlorochromate, mediate the oxidation of alcohols, thiols, sulfides, and urazoles. [, , , , ] * Deprotection reactions: BTPP Tribromide can deprotect dithioacetals and trimethylsilyl ethers. [, ]
Q9: Have computational methods been used to study this compound salts?
A9: While specific computational studies on this compound salts are not mentioned within the provided research abstracts, computational techniques are routinely employed to investigate the properties and reactivity of organophosphorus compounds. These methods include molecular mechanics, quantum chemical calculations, and molecular dynamics simulations.
Q10: How does the counterion influence the reactivity of this compound salts?
A10: The counterion significantly affects the solubility and reactivity of BTPP salts. For example, the tribromide salt exhibits higher reactivity compared to the chloride salt in various reactions. [, , , ]
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